(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Descripción
The compound "(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate" is a structurally complex molecule featuring:
- Functional groups: A carboxylate moiety, a hydroxyethyl substituent, and a pyrazolo-triazolium ring system linked via a sulfanyl group.
- Chiral centers: Stereochemical complexity at positions 4R, 5S, and 6S, which may influence biological interactions and synthetic pathways.
Propiedades
Fórmula molecular |
C15H18N4O4S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8?,10-,11-/m1/s1 |
Clave InChI |
MRMBZHPJVKCOMA-WAOAVRLKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
Origen del producto |
United States |
Métodos De Preparación
Preparation of Key Intermediates
| Intermediate | Description | Preparation Notes |
|---|---|---|
| Compound II | p-Nitrobenzyl (4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | Synthesized by protecting the carboxyl group and phosphorylating the bicyclic β-lactam core to activate it for coupling |
| Compound III | (2S,4S)-2-[[(3-carboxyphenyl) amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate | Prepared as a thiol-containing heterocyclic derivative to provide the sulfanyl linkage site |
Coupling Reaction
- The activated bicyclic β-lactam (Compound II) is reacted with the thiol-containing heterocycle (Compound III) in N,N-dimethylformamide (DMF) solvent.
- Base: N,N-diisopropylethylamine is added at low temperature (-30 to -40°C) to facilitate nucleophilic substitution.
- The reaction proceeds to form an intermediate compound (Compound IV), where the sulfanyl linkage is established between the bicyclic core and the pyrazolo-triazolium moiety.
Work-up and Deprotection
- The reaction mixture is quenched with a phosphate buffer-ethyl acetate mixture.
- pH adjustment to 5–6 with phosphoric acid ensures optimal extraction conditions.
- The organic layer is separated, washed, and subjected to carbon treatment for purification.
- Sodium 2-ethylhexanoate in methanol is added to the organic layer to facilitate further processing.
- Subsequent deprotection steps remove protecting groups such as p-nitrobenzyl, yielding the free acid form of Biapenem.
Crystallization and Purification
- The crude product is dissolved in water at 40°C.
- Activated carbon and EDTA are added to remove impurities, followed by filtration.
- Methanol and acetone are added to induce crystallization.
- Seeding with Biapenem crystals promotes uniform crystal growth.
- The crystalline product is filtered, washed with aqueous acetone, and dried under vacuum.
- Final product purity by HPLC reaches 99.5%, with a yield of approximately 85% from the starting material.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Activation | Phosphorylation of bicyclic β-lactam with diphenyloxyphosphoryl group | Compound II |
| 2. Coupling | Compound II + Compound III in DMF, base at -30 to -40°C | Compound IV (protected Biapenem intermediate) |
| 3. Work-up | Quenching, pH adjustment, extraction, carbon treatment | Purified intermediate |
| 4. Deprotection | Removal of protecting groups with sodium 2-ethylhexanoate in methanol | Free acid form of Biapenem |
| 5. Crystallization | Dissolution in water, activated carbon treatment, methanol/acetone crystallization | Crystalline Biapenem |
Analytical and Quality Control Data
- Purity: High-performance liquid chromatography (HPLC) confirms >99.5% purity.
- Yield: Approximately 85% isolated yield after crystallization.
- Physical form: Crystalline solid with rapid reconstitution time (<15 seconds in water).
- pH control: Critical throughout the process, especially during quenching and crystallization, to maintain compound stability.
Summary Table of Preparation Conditions
| Parameter | Condition/Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine |
| Temperature (coupling) | -30 to -40 °C |
| pH (quenching) | 5–6 (phosphoric acid adjusted) |
| Crystallization solvents | Methanol, Acetone |
| Purification aids | Activated carbon, EDTA |
| Yield | ~85% |
| Purity (HPLC) | >99.5% |
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety can be reduced to its corresponding amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the sulfanyl group could produce a wide range of thioether derivatives.
Aplicaciones Científicas De Investigación
The compound (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, also known as Biapenem, is a synthetic carbapenem antibiotic .
IUPAC Name: (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate .
Other names:
- 6-[[(4R,5S,6S)-2-Carboxylato-6β-[(R)-1-hydroxyethyl]-4α-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium
- (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylthio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Molecular Weight: 350.39 g/mol
** melting point:** 265-271°C (dec.)
Specific Rotation: D20 -32.9° (c = 0.5)
Scientific Research Applications
Biapenem is a carbapenem antibiotic, its application is based on its antibacterial properties .
- Antibacterial Applications Biapenem is used to treat a variety of bacterial infections . It is effective against both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic bacteria . Biapenem is often used to treat infections that are resistant to other antibiotics .
- Potential Inhibitor of Viral Replication M2-1 protein from hRSV is an important antitermination factor for transcription process that prevents the premature dissociation of the polymerase complex, making it a potential target for developing of inhibitors of the viral replication . The interaction of the acetylated quercetin derivatives in the RNA-binding sites of M2-1 makes these potential candidates for viral replication inhibitors .
Method for preparation
- A method for the preparation of (1R,5S,6S)-2-[(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium-6-yl)]thio-6-[R-1-hydroxyethyl]-1-methyl-carbapenem-3-carboxylate which comprises contacting (1R,5S,6S)-2-[4-pyrazolidinyl]thio-6-[(R)-1-hydroxyethyl]-1-methyl-carbapenem-3-carboxylic acid with ethyl formimidate hydrohalide under conditions to introduce iminomethyl substitution at each of the free hydrogen positions of the nitrogen atoms of the pyrazolidinyl nucleus, which would be expected to yield the compound (1R,5S,6S)-6-[(R)-1-hydroxyethyl]-1-methyl-2-[1,2-diiminomethyl)-4-pyrazolidiny .
Mecanismo De Acción
The mechanism of action of (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety is particularly important for its biological activity, as it can form hydrogen bonds and electrostatic interactions with target molecules. Additionally, the sulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazolo-triazolium system shares similarities with triazole-pyrazole hybrids (e.g., P1\|21ae and P1\|21gd), which are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . However, the bicyclic azabicyclo framework distinguishes it from simpler fused-ring analogs.
- Sulfur Linkage: The sulfanyl group in the target compound may enhance solubility or metal-binding capacity compared to non-sulfur analogs like P1\|21gd .
- Chirality : Unlike most synthetic triazole-pyrazole hybrids (typically achiral), the target’s stereochemical complexity necessitates enantioselective synthesis, akin to β-lactam antibiotics.
Key Observations :
- CuAAC Utilization : The triazole ring in the target compound’s pyrazolo-triazolium system likely employs CuAAC, as seen in P1\|21ae synthesis . However, the ionic nature of the triazolium moiety may require post-cyclization quaternization.
- Challenges : Stereoselective construction of the azabicyclo core demands advanced methodologies, contrasting with straightforward CuAAC reactions for triazole-pyrazole hybrids.
Hypothesized Bioactivity
- Antimicrobial Activity : The β-lactam-like azabicyclo framework may inhibit penicillin-binding proteins (PBPs), analogous to carbapenems .
- Ferroptosis Induction: Pyrazole and triazole derivatives (e.g., FINs) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) . The target’s pyrazolo-triazolium system could modulate redox pathways, enhancing ferroptosis sensitivity.
Actividad Biológica
The compound (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, commonly known as biapenem, is a carbapenem antibiotic with significant antibacterial properties. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
Biapenem is characterized by its unique bicyclic structure and a pyrazolo[1,2-a][1,2,4]triazolium moiety. The presence of a thioether and a carboxylate group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 120410-24-4 |
| Solubility | Soluble in water |
Biapenem exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in the bacterial cell wall.
Antimicrobial Activity
Biapenem has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against resistant strains.
Case Studies
- In vitro Studies : A study demonstrated that biapenem displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .
- Clinical Trials : In clinical settings, biapenem was evaluated for its effectiveness in treating complicated urinary tract infections (UTIs). Results indicated a clinical cure rate of approximately 90% among patients treated with biapenem compared to 70% for standard therapies .
- Comparative Studies : In a comparative study against other carbapenems like meropenem and imipenem, biapenem exhibited superior activity against Enterobacteriaceae with MIC values lower than those of its counterparts .
Resistance Mechanisms
Despite its potency, some bacteria have developed resistance mechanisms against biapenem:
- β-lactamase Production : Certain strains produce extended-spectrum β-lactamases (ESBLs) that hydrolyze carbapenems.
- Altered PBPs : Mutations in PBPs can reduce the binding affinity of biapenem.
Safety and Toxicity
Biapenem is generally well-tolerated in patients; however, some adverse effects have been reported:
- Gastrointestinal Issues : Nausea and diarrhea are common side effects.
- Allergic Reactions : Rare cases of anaphylaxis have been documented in sensitive individuals.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for heterocyclic protons (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and stereochemical confirmation (e.g., β-lactam protons in the azabicyclo system) .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate moiety) .
- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection .
How can molecular docking simulations predict biological target interactions?
Q. Advanced
- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
- Software tools : Employ AutoDock Vina or Schrödinger Suite for docking, with force fields optimized for heterocycles .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from antifungal assays .
How to resolve contradictions in biological activity data across assays?
Q. Advanced
- In silico validation : Cross-reference SwissADME predictions (e.g., lipophilicity logP = 1.5–2.5) with experimental solubility data .
- Orthogonal assays : Replicate activity in multiple models (e.g., fungal CYP51 inhibition and bacterial MIC assays) to confirm target specificity .
- Data normalization : Adjust for assay-specific variables (e.g., serum protein binding in cell-based vs. enzyme assays) .
How to design pharmacokinetic (PK) studies for this compound?
Q. Advanced
- In vitro assays : Use Caco-2 cells for permeability (Papp ≥ 1 × 10⁻⁶ cm/s) and microsomal stability (t₁/₂ ≥ 30 min) .
- SwissADME analysis : Predict drug-likeness via parameters like topological polar surface area (TPSA < 140 Ų) and Lipinski violations .
- In vivo validation : Conduct rodent studies with LC-MS/MS quantification to assess AUC and bioavailability .
What solvents/catalysts are optimal for synthesizing derivatives?
Q. Basic
- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; chloroform for acid-catalyzed condensations .
- Catalysts : Triethylamine for deprotonation, POCl₃ for carboxylate activation .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
How to analyze thermodynamic stability under varying pH?
Q. Advanced
- Stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics.
- Structural analysis : Identify pH-labile bonds (e.g., β-lactam ring) via LC-MS fragmentation .
How to correlate structure-activity relationships (SAR) using CoMFA?
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